

# MHI-148 Protocol for In Vivo Imaging in Mice: Application Notes

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine dye with inherent tumor-targeting properties, making it a valuable tool for non-invasive in vivo imaging of cancer in murine models.[1][2] Unlike many imaging agents that require conjugation to a targeting moiety, MHI-148 selectively accumulates in tumor tissues.[3][4] This preferential uptake is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells, a process that can be enhanced by the hypoxic tumor microenvironment.[5][6] Once inside the cell, MHI-148 concentrates in the mitochondria and lysosomes.[7][8] These characteristics, combined with its favorable fluorescence properties in the NIR window (700-900 nm) which allows for deep tissue penetration and minimal autofluorescence, make MHI-148 a robust probe for various research and drug development applications.[1][9]

This document provides detailed application notes and protocols for the use of **MHI-148** for in vivo imaging in mice, including quantitative data summaries, step-by-step experimental procedures, and visualizations of the underlying biological and experimental workflows.

# Data Presentation MHI-148 Properties and In Vivo Imaging Parameters



Property	Description	Source	
Chemical Name	2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(5-carboxypentyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(5-carboxypentyl)-3H-indolium bromide	[3]	
Class	Heptamethine Cyanine Dye	[2]	
Excitation (in vivo)	~710-760 nm	[10]	
Emission (in vivo)	~810-875 nm	[10]	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Phosphate- Buffered Saline (PBS)	[11][12]	

# Recommended MHI-148 Dosages and Imaging Time Points for Different Mouse Tumor Models



Tumor Model	Mouse Strain	MHI-148 Dosage	Administrat ion Route	Optimal Imaging Time Post- Injection	Reference
HT-29 (Colon Carcinoma)	BALB/c nude	2 mg/kg	Intravenous	12 hours	[11]
SN12C (Renal Cancer)	Nude	10 nmol/mouse	Intraperitonea I	24 hours	[3]
Human Prostate Cancer Xenograft	Athymic nude	50 nmol/mouse	Intraperitonea I	48 hours	[12]
Lung Cancer	Nude	Not specified	Not specified	1 hour (visualization)	[13]
Hepatocellula r Carcinoma	Nude	0.75 μmol/kg	Intravenous	Gradual accumulation, peak not specified	[1]
4T1 & SCC7	BALB/c nude	Not specified	Not specified	24 hours (peak accumulation )	[14]

Ex Vivo Biodistribution of MHI-148 Conjugate (PTX-MHI) in HT-29 Tumor-Bearing Mice (12 hours post-injection)



Organ	Mean Fluorescence Intensity (Arbitrary Units) ± SD
Tumor	~1.8 x 10^8 ± 0.2 x 10^8
Liver	~0.8 x 10^8 ± 0.1 x 10^8
Kidneys	~0.6 x 10^8 ± 0.1 x 10^8
Lungs	~0.4 x 10^8 ± 0.05 x 10^8
Spleen	~0.3 x 10^8 ± 0.05 x 10^8
Heart	~0.2 x 10^8 ± 0.05 x 10^8
Data is estimated from graphical representation in the source.[11]	

## **Experimental Protocols**

## I. Preparation of MHI-148 Injection Solution

- Reconstitution: Dissolve MHI-148 powder in sterile DMSO to create a stock solution.[12]
- Dilution: For intravenous or intraperitoneal injection, dilute the MHI-148 stock solution in sterile Phosphate-Buffered Saline (PBS) to the final desired concentration.[11] The final concentration of DMSO should be kept to a minimum to avoid toxicity.
- Filtration: Filter the final MHI-148 solution through a 0.22 μm syringe filter to ensure sterility before injection.[12]
- Storage: Store the stock solution at 4°C, protected from light.[12] Prepare the diluted injection solution fresh on the day of the experiment.

### **II. Subcutaneous Tumor Xenograft Model Establishment**

This protocol describes the establishment of a subcutaneous tumor model, for example, using HT-29 human colorectal adenocarcinoma cells in nude mice.

Cell Culture: Culture HT-29 cells in appropriate complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5%



CO2.

- Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
   Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 1500 rpm for 5 minutes.
- Cell Preparation for Injection: Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count and adjust the cell concentration to 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.[15]
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old).
- Subcutaneous Injection:
  - Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).
  - Shave the hair from the injection site (typically the flank).
  - Disinfect the skin with 70% ethanol.
  - Gently pinch the skin and insert a 25-27 gauge needle subcutaneously.
  - Inject 100-200 μL of the cell suspension.[15]
  - Slowly withdraw the needle to prevent leakage of the cell suspension.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = 1/2 × (Length) × (Width)^2.[16] Imaging experiments can typically commence when tumors reach a palpable size (e.g., ~100-200 mm³).

## **III. In Vivo Fluorescence Imaging Protocol**

- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).[10]



- If the mouse is not hairless, shave the area to be imaged to minimize light scattering and absorption by fur.[17]
- Place the anesthetized mouse on the heated stage of the in vivo imaging system to maintain body temperature.[18]

#### MHI-148 Administration:

 Administer the prepared MHI-148 solution to the mouse via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection). Refer to the dosage table for recommended amounts.

#### Image Acquisition:

- Place the mouse in the imaging chamber of a suitable in vivo imaging system (e.g., IVIS Lumina).[10][19]
- Acquire a baseline fluorescence image before MHI-148 accumulation.
- At the predetermined time point post-injection (see dosage table), acquire fluorescence images.
- IVIS Lumina Imaging Parameters (Example):
  - Excitation Filter: 710-760 nm range.
  - Emission Filter: 810-875 nm range.[10]
  - Exposure Time: Adjust as needed to obtain optimal signal without saturation.
  - Binning and F/stop: Can be adjusted to optimize sensitivity and resolution.
- Ex Vivo Imaging (Optional but Recommended):
  - Following the final in vivo imaging session, euthanize the mouse.
  - Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).



 Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm MHI-148 biodistribution.[11]

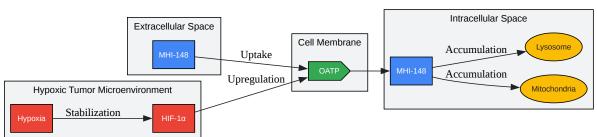
#### • Data Analysis:

- Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.
- Quantify the fluorescence intensity within each ROI, typically expressed as average radiance (photons/s/cm²/sr).
- Calculate the tumor-to-background ratio to assess the specificity of MHI-148 accumulation.

## **Mandatory Visualizations**

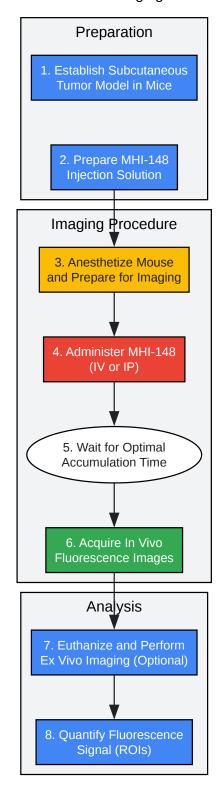


#### MHI-148 Tumor-Targeting Signaling Pathway





MHI-148 In Vivo Imaging Workflow



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